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Compound of Interest

Compound Name: [1,4']Bipiperidinyl-4'-ylmethanol

Cat. No.: B8441624

Get Quote

Executive Summary & Pharmacophore Analysis
The [1,4']-bipiperidine scaffold represents a "privileged structure" in medicinal chemistry,

serving as a critical solubilizing moiety and a rigidified linker in GPCR ligands (particularly

Muscarinic M3 and CCR5 antagonists) and Topoisomerase I inhibitors (e.g., Irinotecan).

The specific derivative, [1,4']Bipiperidinyl-4'-ylmethanol, functions as a versatile "anchor"

point. Unlike its non-functionalized parent, the 4'-hydroxymethyl group provides a primary

alcohol handle for esterification or oxidation, allowing the attachment of lipophilic "warheads"

while maintaining the high pKa (~9.0–10.0) of the bipiperidine core to ensure lysosomal

trapping or receptor ionic bonding.

Key Physicochemical Characteristics
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Feature Property Impact Mechanism of Action

Bipiperidine Core Solubility & Basicity

The distal nitrogen (N1) is

highly basic, improving

aqueous solubility and forming

salt bridges with aspartate

residues in GPCR binding

pockets.

4'-Hydroxymethyl Functional Handle

Acts as a nucleophile for

ester/ether linkage or H-bond

donor/acceptor. Critical for

extending the pharmacophore

into hydrophobic sub-pockets.

1,4'-Linkage Conformational Rigidity

Restricts the rotational

freedom compared to linear

alkyl linkers, reducing the

entropic penalty upon protein

binding.

Structural Analogs & Design Strategy (SAR)
When designing analogs of [1,4']Bipiperidinyl-4'-ylmethanol, modifications are typically

categorized by their impact on Linker Geometry or Electronic Profile.

Class A: Linker Modifications (Geometry)
Piperazine Insertion: Replacing the central CH unit with Nitrogen (forming a 1,4'-piperazinyl-

piperidine).

Effect: Lowers lipophilicity (LogP) and introduces an additional H-bond acceptor.

Spirocyclic Constraints: Introduction of spiro-fusion at the 4-position.

Effect: Locks the conformation, potentially increasing selectivity for specific receptor

subtypes (e.g., separating M3 from M2 activity).
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Class B: Functional Handle Modifications (Electronics)
Oxidation to Carboxamide: Converting -CH₂OH to -CONH₂.

Effect: Common in CCR5 antagonists (e.g., Vicriviroc precursors); increases polar surface

area (PSA).

Bioisosteric Replacement: Replacing -CH₂OH with -CH₂NH₂ (primary amine).

Effect: Allows for amide coupling, creating "Reverse Amide" analogs with altered metabolic

stability.

Diagram 1: Structural Analog Decision Tree
Visualizing the logical flow for selecting analogs based on ADME issues.
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Caption: SAR Decision Tree guiding structural modifications based on observed

ADME/Potency limitations.

Synthetic Methodology: Reductive Amination
Protocol[1][2][3][4][5]
The most robust route to [1,4']Bipiperidinyl-4'-ylmethanol involves the reductive amination of

N-Boc-4-piperidone with 4-piperidinemethanol, followed by deprotection.
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Why this route? Direct alkylation (using halides) often leads to over-alkylation or elimination

byproducts. Reductive amination using mild borohydrides ensures mono-alkylation and high

chemoselectivity.

Detailed Experimental Protocol
Reaction: N-Boc-4-piperidone + 4-Piperidinemethanol

Intermediate

Product

Step 1: Imine Formation (Activation)
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

Dissolution: Dissolve N-Boc-4-piperidone (1.0 equiv, 10 mmol) and 4-piperidinemethanol (1.0

equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

Activation: Add Titanium(IV) isopropoxide (1.2 equiv) dropwise.

Scientific Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water

scavenger, driving the equilibrium toward the imine/iminium species [1].

Incubation: Stir at room temperature for 6–12 hours. The solution will turn slightly

yellow/hazy.

Step 2: Reduction[1][2]
Cooling: Cool the mixture to 0°C using an ice bath.

Reagent Addition: Add Sodium triacetoxyborohydride (STAB) (2.5 equiv) portion-wise over

15 minutes.

Scientific Rationale: STAB is less reducing than NaBH₄ and will not reduce the starting

ketone, only the formed imine, preventing the formation of the alcohol side-product [2].

Reaction: Allow to warm to room temperature and stir for 12 hours.

Step 3: Workup & Purification[1]
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Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 30 minutes to

precipitate titanium salts.

Filtration: Filter through a Celite pad to remove titanium salts. Wash with DCM.

Extraction: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (MeOH/DCM gradient with 1% NH₄OH) yields the N-Boc

protected intermediate.

Step 4: Deprotection (If free amine is required)
Dissolve intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

Evaporate TFA. Neutralize with basic resin (e.g., Amberlyst A-21) to obtain the free base.

Diagram 2: Synthetic Workflow
Visualizing the critical control points in the synthesis.
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Caption: Step-by-step reductive amination workflow emphasizing the Titanium-mediated

activation.

Analytical Data & Validation
To ensure the integrity of the synthesized scaffold, the following analytical markers must be

verified.
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Technique Expected Signal Structural Confirmation

1H NMR
Multiplet at

2.3–2.6 ppm (N-CH-N)

Confirms the formation of the

central C-N bond connecting

the two rings.

13C NMR
Peak at

~62 ppm (N-CH-N)

Distinguishes the bipiperidine

linkage from unreacted starting

materials.

LC-MS [M+H]+ matches Calc. MW

Verifies molecular weight and

absence of "over-alkylation"

(tertiary amine formation).

TLC Stain with Ninhydrin or KMnO4

Secondary amines (if

deprotected) stain distinctively;

alcohols stain with KMnO4.

Medicinal Chemistry Applications
Case Study: Irinotecan & Topoisomerase Inhibition
The [1,4']-bipiperidine moiety is the key side-chain of Irinotecan (CPT-11).[3] In this context, the

scaffold serves two purposes:

Solubility: The distal piperidine nitrogen is protonated at physiological pH, solubilizing the

lipophilic camptothecin core.

Bioactivation: The bulky bipiperidine group prevents rapid hydrolysis of the lactone ring in

plasma, but is cleaved by carboxylesterases in the liver to release the active metabolite (SN-

38) [3].

Case Study: Muscarinic Antagonists (LAMA)
In Long-Acting Muscarinic Antagonists (e.g., analogs of Umeclidinium), the bipiperidine alcohol

is often esterified with phenyl-glycolic acid derivatives. The bipiperidine acts as a "spacer" that

spans the narrow channel of the M3 receptor, allowing the basic nitrogen to interact with

Asp147 while the ester "warhead" binds to the orthosteric site [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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